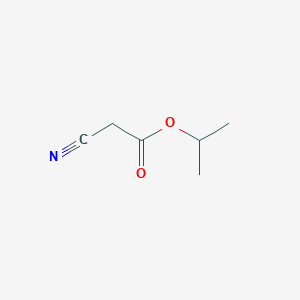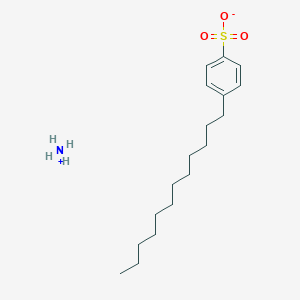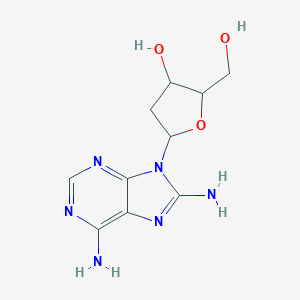
Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate
Overview
Description
Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of an amino group, a nitro group, and a sulfonate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate typically involves the nitration of aniline derivatives followed by sulfonation. The process begins with the nitration of aniline to form 2-nitroaniline. This is achieved by reacting aniline with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 2-nitroaniline is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonate group, yielding this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the production of polymers and as a corrosion inhibitor
Mechanism of Action
The mechanism of action of Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor due to the presence of amino and nitro groups, respectively. This allows it to participate in redox reactions and interact with enzymes and other proteins, affecting their activity and function. The sulfonate group enhances the compound’s solubility in water, facilitating its use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with only an amino group attached to the benzene ring.
Nitrobenzene: Contains a nitro group attached to the benzene ring but lacks the amino and sulfonate groups.
Sulfanilic Acid: Contains both amino and sulfonate groups but lacks the nitro group
Uniqueness
Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate is unique due to the combination of amino, nitro, and sulfonate groups on the benzene ring. This unique combination imparts distinct chemical properties, making it versatile for various applications in research and industry. The presence of these functional groups allows the compound to participate in a wide range of chemical reactions, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
sodium;2-(4-aminoanilino)-5-nitrobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O5S.Na/c13-8-1-3-9(4-2-8)14-11-6-5-10(15(16)17)7-12(11)21(18,19)20;/h1-7,14H,13H2,(H,18,19,20);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSXRGWHJJRBOGQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)NC2=C(C=C(C=C2)[N+](=O)[O-])S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N3NaO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30163990 | |
| Record name | Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14846-08-3 | |
| Record name | Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014846083 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30163990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2-(p-aminoanilino)-5-nitrobenzenesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.354 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol](/img/structure/B77070.png)





